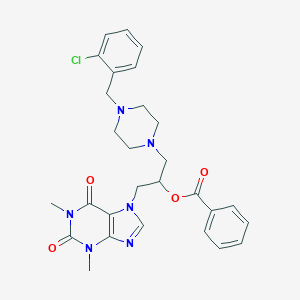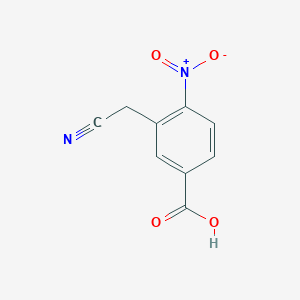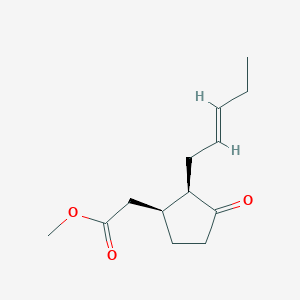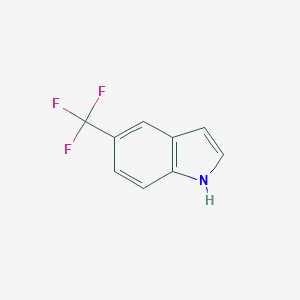![molecular formula C18H17Cl2NO5S B010656 [5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate CAS No. 101188-28-7](/img/structure/B10656.png)
[5-(Benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including chloro, phenylsulfonylmethoxy, and pyrrolidinylcarbonyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Introduction of the Phenylsulfonylmethoxy Group: The phenylsulfonylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenylsulfonylmethanol reacts with the chlorinated benzene in the presence of a base such as sodium hydroxide.
Addition of the Pyrrolidinylcarbonyloxy Group: The final step involves the reaction of the intermediate compound with pyrrolidinylcarbonyloxy chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
類似化合物との比較
Similar Compounds
2,4-Dichloro-1-(phenylsulfonylmethoxy)benzene: Lacks the pyrrolidinylcarbonyloxy group.
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene: Similar structure but different functional groups.
Uniqueness
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is unique due to the presence of both phenylsulfonylmethoxy and pyrrolidinylcarbonyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
101188-28-7 |
|---|---|
分子式 |
C18H17Cl2NO5S |
分子量 |
430.3 g/mol |
IUPAC名 |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChIキー |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
正規SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
